![molecular formula C13H19N B2691758 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine CAS No. 878733-62-1](/img/structure/B2691758.png)
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine
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Description
Scientific Research Applications
Anticancer Evaluation
This compound has been used in the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydro-chloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 . Some of these newly synthesized compounds were evaluated as anticancer agents .
Pharmacological Evaluation
Tetrahydronaphthalenes, like the one , have been the subject of increasing attention due to their wide spectra of pharmacological activities, especially when incorporated into nitrogen, oxygen, and/or sulfur heterocycles .
Synthesis of Novel Compounds
The compound is an interesting starting material for reaction with different nucleophilic reagents . This allows for the creation of a variety of novel compounds with potential applications in various fields of research.
Antitumor Efficiency
In a study, compound 4e bearing 4-methoxyphenyl moiety exhibited the highest antitumor efficiency against MCF-7 cell line with higher DNA synthesis inhibition and apoptotic cell percentages .
Apoptosis Induction
Compounds bearing 4-bromo, 4-chloro and 4-florophenyl moieties caused excellent apoptosis levels against A549 cell line when treated with lower concentration even than cisplatin .
Anticholinesterase Activity
Compound 4h showed 49.92% inhibition of acetylcholinesterase (AChE) . This suggests potential applications in the treatment of conditions like Alzheimer’s disease, where AChE inhibitors are commonly used.
properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMNFDLNTZOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(CCCC2)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine |
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